1-(Phenylsulfonimidoyl)propan-2-ol
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Overview
Description
1-(Phenylsulfonimidoyl)propan-2-ol is an organic compound characterized by the presence of a phenylsulfonimidoyl group attached to a propan-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenylsulfonimidoyl)propan-2-ol typically involves the reaction of phenylsulfonyl chloride with propan-2-ol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonate ester, which is subsequently converted to the desired product by nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Phenylsulfonimidoyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the sulfonimidoyl group to sulfonamide using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Ethers or esters depending on the nucleophile used.
Scientific Research Applications
1-(Phenylsulfonimidoyl)propan-2-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl and sulfonamide compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonimidoyl group, which can interact with active sites of enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Phenylsulfonimidoyl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfonimidoyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the compound can undergo metabolic transformations, resulting in active metabolites that exert biological effects.
Comparison with Similar Compounds
1-(Phenylsulfonyl)propan-2-ol: Similar structure but lacks the imidoyl group.
1-(Phenylsulfonamido)propan-2-ol: Contains a sulfonamide group instead of sulfonimidoyl.
Propan-2-ol: Basic alcohol structure without any sulfonyl or sulfonimidoyl groups.
Uniqueness: 1-(Phenylsulfonimidoyl)propan-2-ol is unique due to the presence of the sulfonimidoyl group, which imparts distinct chemical reactivity and biological activity. This group allows for specific interactions with enzymes and receptors, making the compound valuable in research and potential therapeutic applications.
Properties
CAS No. |
113493-60-0 |
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Molecular Formula |
C9H13NO2S |
Molecular Weight |
199.27 g/mol |
IUPAC Name |
1-(phenylsulfonimidoyl)propan-2-ol |
InChI |
InChI=1S/C9H13NO2S/c1-8(11)7-13(10,12)9-5-3-2-4-6-9/h2-6,8,10-11H,7H2,1H3 |
InChI Key |
FJUSFBOTPDCITG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CS(=N)(=O)C1=CC=CC=C1)O |
Origin of Product |
United States |
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